molecular formula C16H14BrCl2NO3S B2658206 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine CAS No. 1448029-01-3

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine

Cat. No. B2658206
CAS RN: 1448029-01-3
M. Wt: 451.16
InChI Key: STPBTXHRWNXQFZ-UHFFFAOYSA-N
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Description

The compound “4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The molecule also contains sulfonyl, bromophenyl, and dichlorophenyl groups, which are common functional groups in organic chemistry.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, which are good leaving groups, and the sulfonyl group, which is a strong electron-withdrawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could potentially form hydrogen bonds, influencing its solubility in water .

Scientific Research Applications

Antimicrobial Activity

The structural analogs of 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine, such as sulfonamides with a morpholine group, have demonstrated significant potential in antimicrobial applications. For instance, the compound 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamides class, showed notable antimicrobial and modulating activity against multi-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi including Candida albicans. This highlights the compound's potential in treating diseases caused by microorganisms (Oliveira et al., 2015).

Synthetic Methodologies

Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized showcasing the compound's utility in creating biologically active molecules. These derivatives have shown promising antimicrobial activity, indicating the compound's importance in drug development and synthesis of new therapeutic agents (Janakiramudu et al., 2017).

Chemical Reactivity

Compounds containing the morpholine moiety, such as 4-(2-(2-(methylsulfinyl)ethyl)-4-nitrophenyl)-morpholine, have been utilized in the Swern oxidation process, demonstrating their effectiveness in transforming primary and secondary alcohols into their corresponding aldehydes or ketones under mild conditions. This illustrates the compound's role in facilitating chemical reactions and synthesis processes, contributing to advancements in chemical methodologies (Ye et al., 2016).

properties

IUPAC Name

4-(2-bromophenyl)sulfonyl-2-(3,5-dichlorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO3S/c17-14-3-1-2-4-16(14)24(21,22)20-5-6-23-15(10-20)11-7-12(18)9-13(19)8-11/h1-4,7-9,15H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPBTXHRWNXQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine

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